N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclobutanecarboxamide
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Overview
Description
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclobutanecarboxamide is a heterocyclic compound that contains a 1,2,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclobutanecarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of 3-methyl-1,2,4-oxadiazol-5-ylamine with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclobutanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent, with activities against bacteria, viruses, and fungi.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit bacterial enzymes, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butyramide
- tert-Butyl N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
Uniqueness
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts rigidity and specific steric properties. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other oxadiazole derivatives .
Properties
CAS No. |
62347-78-8 |
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Molecular Formula |
C12H19N3O2 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C12H19N3O2/c1-3-4-8-15(11(16)10-6-5-7-10)12-13-9(2)14-17-12/h10H,3-8H2,1-2H3 |
InChI Key |
YLFAXQYNZMZWQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=NO1)C)C(=O)C2CCC2 |
Origin of Product |
United States |
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